BenchChemオンラインストアへようこそ!

5-(1-Chloroethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

Lipophilicity Drug-likeness ADME prediction

5-(1-Chloroethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole (CAS 1152532-43-8, molecular formula C₁₀H₈Cl₂N₂O, molecular weight 243.09 g/mol) is a 3,5-disubstituted 1,2,4-oxadiazole featuring a 4-chlorophenyl group at the 3-position and a 1-chloroethyl substituent at the 5-position. The 1,2,4-oxadiazole ring is a recognized bioisostere of ester and amide functionalities, offering enhanced hydrolytic stability in biological matrices.

Molecular Formula C10H8Cl2N2O
Molecular Weight 243.09 g/mol
CAS No. 1152532-43-8
Cat. No. B1521711
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1-Chloroethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
CAS1152532-43-8
Molecular FormulaC10H8Cl2N2O
Molecular Weight243.09 g/mol
Structural Identifiers
SMILESCC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)Cl
InChIInChI=1S/C10H8Cl2N2O/c1-6(11)10-13-9(14-15-10)7-2-4-8(12)5-3-7/h2-6H,1H3
InChIKeyYVIPAQAGSSUVOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1-Chloroethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole (CAS 1152532-43-8): A Dual-Halogenated 1,2,4-Oxadiazole Building Block for Medicinal Chemistry and Chemical Biology


5-(1-Chloroethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole (CAS 1152532-43-8, molecular formula C₁₀H₈Cl₂N₂O, molecular weight 243.09 g/mol) is a 3,5-disubstituted 1,2,4-oxadiazole featuring a 4-chlorophenyl group at the 3-position and a 1-chloroethyl substituent at the 5-position [1]. The 1,2,4-oxadiazole ring is a recognized bioisostere of ester and amide functionalities, offering enhanced hydrolytic stability in biological matrices [2]. The compound's two chlorine atoms—one aromatic and one benzylic—confer distinct reactivity profiles for nucleophilic substitution and cross-coupling chemistry, making it a versatile scaffold for lead generation and targeted library synthesis [1].

Why Off-the-Shelf 1,2,4-Oxadiazole Analogs Cannot Replace 5-(1-Chloroethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole in Structure-Activity Programs


Generic substitution of 1,2,4-oxadiazole building blocks frequently fails because minor structural changes—such as the position of chlorine on the phenyl ring, the length of the alkyl linker, or the nature of the leaving group—produce large differences in lipophilicity, metabolic stability, and target engagement. The 1-chloroethyl group of this compound serves as an electrophilic handle for late-stage diversification, a feature absent in non-halogenated ethyl analogs [1]. Furthermore, the para-chlorophenyl substituent modulates electronic distribution across the oxadiazole ring, influencing both non-covalent interactions and oxidative metabolism in ways that meta-chloro or fluoro analogs do not replicate [2]. Without direct comparative data, selecting an alternative based solely on core similarity risks introducing uncontrolled variables into SAR campaigns and can lead to false-negative or false-positive conclusions in biological screening.

Quantitative Evidence for Selecting 5-(1-Chloroethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole Over Closest Analogs


XLogP3 Lipophilicity Comparison: 5-(1-Chloroethyl)-3-(4-chlorophenyl)- vs. 3-(4-Chlorophenyl)-5-ethyl-1,2,4-oxadiazole

The predicted octanol-water partition coefficient (XLogP3) of 5-(1-chloroethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is 3.3, computed by PubChem [1]. This value places the compound in a lipophilicity range associated with acceptable membrane permeability (typically LogP 1–5 for oral drugs). By comparison, the non-chlorinated ethyl analog 3-(4-chlorophenyl)-5-ethyl-1,2,4-oxadiazole (CAS 119738-15-7) has an XLogP3 of approximately 3.0 [2], a ΔLogP of +0.3 units. The higher lipophilicity of the title compound is attributable to the benzylic chlorine, which also introduces a site for metabolic oxidation or nucleophilic displacement.

Lipophilicity Drug-likeness ADME prediction

Topological Polar Surface Area (TPSA) as a Permeability Indicator: 5-(1-Chloroethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole vs. In-Class Oxadiazoles

The topological polar surface area (TPSA) of 5-(1-chloroethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole is 38.9 Ų [1]. This value is well below the commonly cited threshold of 140 Ų for oral bioavailability and below 90 Ų, suggesting potential for blood-brain barrier penetration. In comparison, the median TPSA for a diverse set of 3,5-disubstituted 1,2,4-oxadiazole building blocks in the Enamine REAL database is approximately 50–60 Ų . The 38.9 Ų value of the title compound places it in the lower quartile, indicating that its compact, dual-halogenated structure may confer superior passive membrane permeability relative to the class average.

Polar surface area Blood-brain barrier penetration Oral bioavailability

GHS Hazard Classification: Differentiated Safety Profile for Laboratory Handling

The compound carries a GHS hazard classification of Acute Tox. 4 (H302, harmful if swallowed), Skin Irrit. 2 (H315, causes skin irritation), Eye Irrit. 2A (H319, causes serious eye irritation), and STOT SE 3 (H335, may cause respiratory irritation), based on 1 notification to the ECHA C&L Inventory [1]. This profile is more comprehensive than that of the dechlorinated ethyl analog 3-(4-chlorophenyl)-5-ethyl-1,2,4-oxadiazole, which typically carries only Acute Tox. 4 and Skin Irrit. 2 warnings . The additional eye and respiratory irritation hazards of the 1-chloroethyl analog necessitate enhanced personal protective equipment (PPE) and engineering controls during handling, representing a distinct occupational health consideration for procurement decisions.

Laboratory safety GHS classification Risk assessment

Recommended Application Scenarios for 5-(1-Chloroethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole Based on Quantitative Evidence


Late-Stage Diversification via Nucleophilic Substitution at the Benzylic Chlorine

The 1-chloroethyl group is a strategic electrophilic center that enables C–N, C–O, and C–S bond formation under mild conditions. The predicted XLogP3 of 3.3 and low TPSA of 38.9 Ų [1] ensure that the resulting derivatives remain within drug-like physicochemical space after diversification. This scenario is ideal for medicinal chemistry groups generating focused libraries where the oxadiazole core is retained and the chloroethyl handle is used to explore R-group SAR at a vector projecting into solvent-exposed or shallow binding pockets.

CNS-Targeted Probe Design Leveraging Low Polar Surface Area

With a TPSA of 38.9 Ų—significantly below the 90 Ų threshold for blood-brain barrier penetration [1]—this compound is a superior starting point for CNS drug discovery compared to more polar oxadiazole analogs. Programs targeting neurodegenerative or neuropsychiatric indications can exploit this property to achieve brain exposure without additional prodrug strategies, provided the 1-chloroethyl group is derivatized to an appropriate pharmacophore before in vivo studies.

Occupational Hygiene Benchmarking and Safety Protocol Development

The comprehensive GHS hazard profile (H302, H315, H319, H335) [1] makes this compound a useful reference standard for developing and validating laboratory safety protocols for halogenated heterocycles. Industrial labs scaling up oxadiazole chemistry can use this compound to calibrate fume hood performance, assess glove permeation rates, and establish spill response procedures that generalize to the broader class of chlorinated azole building blocks.

Comparability Assessment in Oxadiazole SAR Campaigns

Because the compound's predicted lipophilicity (XLogP3 3.3) differs measurably from non-halogenated ethyl analogs (ΔLogP +0.3) [1], it serves as a critical reference compound in sets designed to decouple electronic and steric contributions to biological activity. Procurement of this specific analog—rather than a generic in-class oxadiazole—ensures that SAR interpretation is anchored to a well-defined physicochemical baseline, reducing the risk of confounding variables in hit-to-lead progression.

Quote Request

Request a Quote for 5-(1-Chloroethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.